2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(Ethyl(2-hydroxypropyl)amino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with acetic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in vivo to form amines, which can interact with cellular components. The benzothiazolium moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) through redox reactions may contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with applications in histology and as an indicator.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-(Ethyl(2-hydroxypropyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and generate ROS sets it apart from other azo dyes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82281-92-3 |
---|---|
Molecular Formula |
C22H28N4O4S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propan-2-ol;acetate |
InChI |
InChI=1S/C20H25N4O2S.C2H4O2/c1-5-24(13-14(2)25)16-8-6-15(7-9-16)21-22-20-23(3)18-11-10-17(26-4)12-19(18)27-20;1-2(3)4/h6-12,14,25H,5,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
GPRKEHDBUJMIKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(C)O)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.